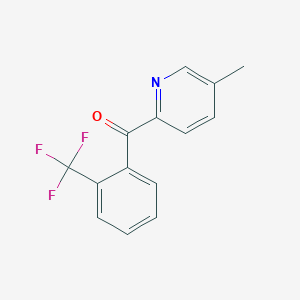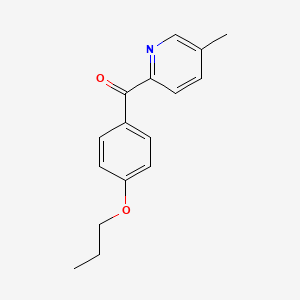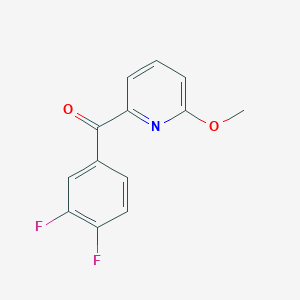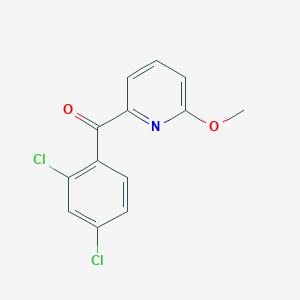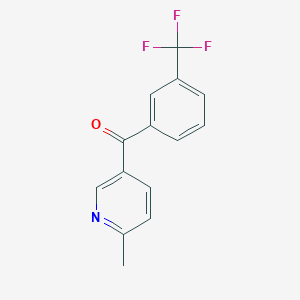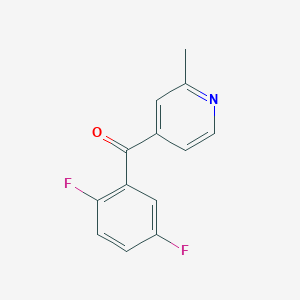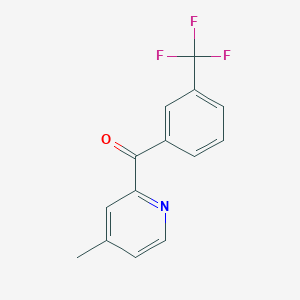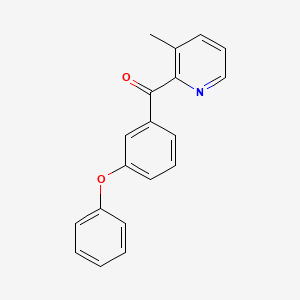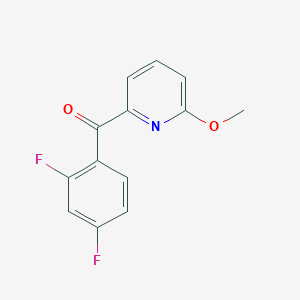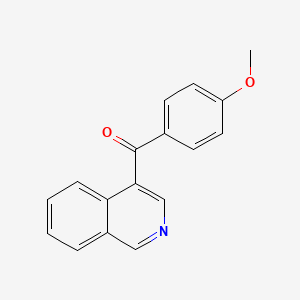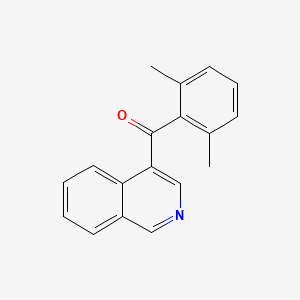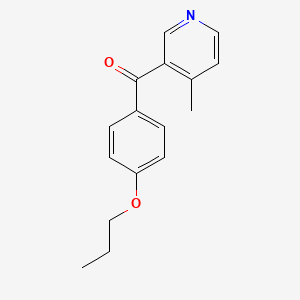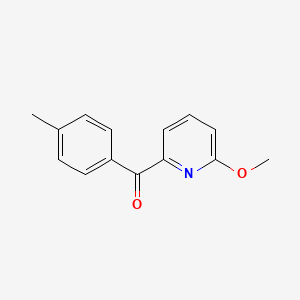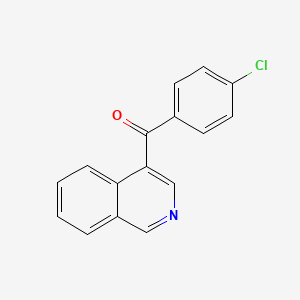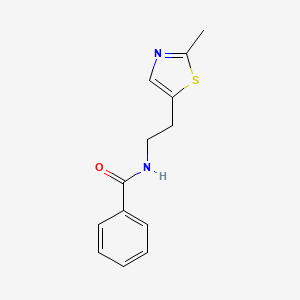
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide
Descripción general
Descripción
“N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is a biochemical compound with the molecular formula C13H14N2OS and a molecular weight of 246.33 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for “N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide” is 1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) .Aplicaciones Científicas De Investigación
Application 1: Treatment of Vascular Dementia
- Summary of the Application : This compound has been used in research related to vascular dementia (VaD). Hypertension reduces the bioavailability of vascular nitric oxide (NO) and contributes to the onset of VaD .
- Methods of Application : In the study, VaD rats were induced by the permanent occlusion of bilateral common carotid arteries model related to spontaneous hypertension (SHR-2VO). The compound, referred to as W1302, was administered for 4 weeks at a dosage of 10 mg/Kg/day .
- Results or Outcomes : The treatment with W1302 showed improvement in the spatial learning and memory deficits in SHR-2VO rats compared with nimodipine, a commonly used drug, with slightly lower systolic blood pressure (SBP). W1302 treatment significantly increased NO and cGMP production, restored mitochondrial membrane potential, and attenuated oxidative stress as evidenced by increasing ATP production and reducing malondialdehyde (MDA) levels in the brain .
Application 2: Antioxidant
- Summary of the Application : Thiazole derivatives have been found to exhibit antioxidant properties .
- Methods of Application : The antioxidant properties of thiazole derivatives can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc .
- Results or Outcomes : Thiazole derivatives have shown promising results in these assays, indicating their potential as antioxidants .
Application 3: Anti-inflammatory
- Summary of the Application : Thiazole derivatives have been used as anti-inflammatory agents .
- Methods of Application : The anti-inflammatory activity of thiazole derivatives can be evaluated using various in vivo models such as carrageenan-induced paw edema model, cotton pellet granuloma model, etc .
- Results or Outcomes : Thiazole derivatives have shown significant anti-inflammatory activities in these models .
Application 4: Antimicrobial
- Summary of the Application : Thiazole derivatives have been used as antimicrobial agents .
- Methods of Application : The antimicrobial activity of thiazole derivatives can be evaluated using various in vitro assays such as disk diffusion method, broth dilution method, etc .
- Results or Outcomes : Thiazole derivatives have shown significant antimicrobial activities against various bacteria and fungi .
Application 5: Antihypertensive
- Summary of the Application : Thiazole derivatives have been found to exhibit antihypertensive activity .
- Methods of Application : The antihypertensive activity of thiazole derivatives can be evaluated using various in vivo models such as the spontaneously hypertensive rat model .
- Results or Outcomes : Thiazole derivatives have shown significant antihypertensive activities in these models .
Application 6: Anticonvulsant
- Summary of the Application : Thiazole derivatives have been used as anticonvulsant agents .
- Methods of Application : The anticonvulsant activity of thiazole derivatives can be evaluated using various in vivo models such as the maximal electroshock seizure model, the pentylenetetrazole-induced seizure model, etc .
- Results or Outcomes : Thiazole derivatives have shown significant anticonvulsant activities in these models .
Safety And Hazards
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10-15-9-12(17-10)7-8-14-13(16)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWJWLMSNWHXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-Methylthiazol-5-YL)ethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



